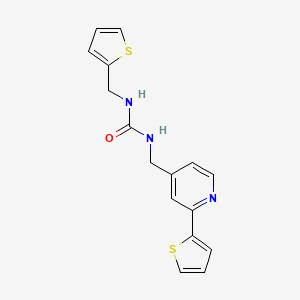

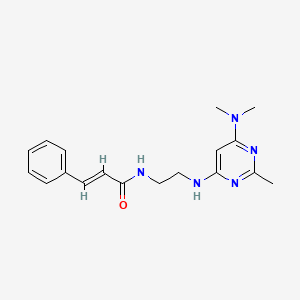

![molecular formula C22H25N5O B2967391 2-[(4-benzylpiperazino)methyl]-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one CAS No. 145938-38-1](/img/structure/B2967391.png)

2-[(4-benzylpiperazino)methyl]-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-[(4-benzylpiperazino)methyl]-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one” is a chemical compound123. Unfortunately, I couldn’t find more detailed description about this compound.

Synthesis Analysis

I couldn’t find any specific information on the synthesis of this compound.Molecular Structure Analysis

The molecular structure of this compound is not provided in the search results.Chemical Reactions Analysis

I couldn’t find any specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis

Some physical and chemical properties like melting point, boiling point, and density are mentioned123, but no specific values are provided.Applications De Recherche Scientifique

Alpha 1-Adrenoceptor Antagonists and Antihypertensive Agents

A series of compounds including 2-[(substituted phenylpiperazin-1-yl)methyl]-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-ones have been investigated for their potential as alpha 1-adrenoceptor antagonists and antihypertensive agents. These compounds, designed as conformationally restricted analogues of SGB-1534 and ketanserin, displayed high binding affinity for alpha 1-adrenoceptors with notable antihypertensive effects in spontaneously hypertensive rats. Their structure-activity relationships suggest that substitutions at specific positions enhance their potency. This class of compounds, by virtue of their selective interaction with alpha 1-adrenoceptors, offers promising therapeutic avenues for the management of hypertension (Chern et al., 1993).

Anticonvulsant Activity

Quinazoline derivatives, including those related to 2-[(4-benzylpiperazino)methyl]-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one, have been evaluated for anticonvulsant activity. Notably, a series of quinazoline-4(3H)-ones demonstrated significant protection against seizures induced by pentylenetetrazole in mice. These findings highlight the potential of quinazoline analogues in the development of new anticonvulsant medications, offering insights into the structure-activity relationships that govern their efficacy (Abuelizz et al., 2017).

Benzodiazepine Binding Activity

The exploration of tricyclic heterocycles related to 2-arylpyrazolo[4,3-c]quinolin-3(5H)-ones has led to the synthesis of 2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one compounds. These compounds exhibit high affinity for benzodiazepine receptors, suggesting their potential as novel benzodiazepine antagonists. This class of compounds, through their ability to modulate benzodiazepine receptor activity, could have implications for the development of new therapeutic agents for anxiety disorders (Francis et al., 1991).

Antitumor Agents

A novel series of 2-(benzimidazol-2-yl)quinoxalines, incorporating piperazine, piperidine, and morpholine moieties, has been synthesized and shown to exhibit promising activity against a range of cancer cell lines. These compounds, characterized by their selective cytotoxic effects and potential mechanisms of action involving cell cycle arrest and mitochondrial apoptosis, underscore the therapeutic promise of quinazoline derivatives as antitumor agents. The findings from this research contribute to the ongoing efforts to identify and develop new anticancer compounds with improved efficacy and selectivity (Mamedov et al., 2022).

Safety And Hazards

I couldn’t find any specific information on the safety and hazards of this compound.

Orientations Futures

I couldn’t find any specific information on the future directions of research or use of this compound.

Propriétés

IUPAC Name |

2-[(4-benzylpiperazin-1-yl)methyl]-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O/c28-22-24-20-9-5-4-8-19(20)21-23-18(16-27(21)22)15-26-12-10-25(11-13-26)14-17-6-2-1-3-7-17/h1-9,18,23H,10-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKTYHUNFVONKDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2CN3C(=C4C=CC=CC4=NC3=O)N2)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-benzylpiperazino)methyl]-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

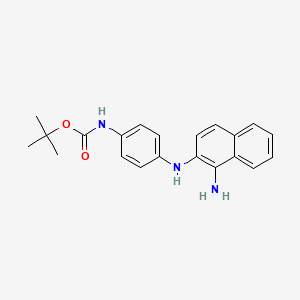

![{3-[(Diethylamino)methyl]phenyl}methanamine](/img/structure/B2967311.png)

![N-[[1-(4-Methoxyphenyl)cyclobutyl]methyl]oxirane-2-carboxamide](/img/structure/B2967313.png)

![3-[1,1'-Biphenyl]-4-yl-1H-pyrazole](/img/structure/B2967315.png)

![Ethyl 4-(2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2967316.png)

![Methyl 2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2967322.png)

![Ethyl 4-[(2-methoxyethyl)amino]-3-nitrobenzoate](/img/structure/B2967323.png)

![(5-Fluoropyridin-3-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2967324.png)

![N-[(4-Carbamoylphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2967327.png)